

Application Notes and Protocols for Bayer-18 in Flow Cytometry

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Compound of Interest

Compound Name: Bayer-18

Cat. No.: B578489

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Bayer-18 is a potent and selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1] TYK2 plays a crucial role in the signaling pathways of several key cytokines, including Type I interferons (IFNs), interleukin-12 (IL-12), and IL-23.[2][3] By blocking TYK2 activity, **Bayer-18** can modulate downstream signaling cascades, primarily the STAT (Signal Transducer and Activator of Transcription) pathway, making it a valuable tool for research in immunology, oncology, and inflammatory diseases.[4][5] Furthermore, inhibition of the TYK2-STAT pathway has been shown to induce apoptosis in certain cancer cell lines.[6][7]

Flow cytometry is a powerful technique for the multi-parametric analysis of single cells. It is an ideal platform to investigate the cellular effects of **Bayer-18**, including its impact on cell viability, apoptosis, and the phosphorylation status of intracellular signaling proteins. These application notes provide detailed protocols for utilizing **Bayer-18** in flow cytometric assays to facilitate research and drug development efforts.

Key Applications of Bayer-18 in Flow Cytometry

- **Analysis of Apoptosis Induction:** Quantify the induction of apoptosis in target cell populations upon treatment with **Bayer-18** using Annexin V and Propidium Iodide (PI) staining.

- Inhibition of STAT Phosphorylation: Measure the inhibitory effect of **Bayer-18** on cytokine-induced phosphorylation of STAT proteins within specific cell subsets.
- Cell Viability and Proliferation Assays: Assess the impact of **Bayer-18** on the viability and proliferation of various cell types.

Data Presentation

Table 1: Effect of Bayer-18 on Apoptosis of Human T-cell Acute Lymphoblastic Leukemia (T-ALL) Cell Line (Jurkat)

Bayer-18 Concentration (nM)	% Viable Cells (Annexin V- / PI-)	% Early Apoptotic Cells (Annexin V+ / PI-)	% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
0 (Vehicle Control)	95.2 ± 2.1	3.1 ± 0.8	1.7 ± 0.5
10	88.5 ± 3.5	8.2 ± 1.2	3.3 ± 0.7
100	65.7 ± 4.2	25.4 ± 3.1	8.9 ± 1.5
1000	20.1 ± 5.8	58.6 ± 6.3	21.3 ± 4.2

Table 2: Inhibition of IL-12-induced STAT4 Phosphorylation by Bayer-18 in Human Peripheral Blood Mononuclear Cells (PBMCs)

Bayer-18 Concentration (nM)	% Inhibition of pSTAT4 (Y693) in CD4+ T cells
0 (Vehicle Control)	0
1	25.3 ± 4.5
10	68.9 ± 7.2
100	92.1 ± 3.8
1000	98.5 ± 1.2

Experimental Protocols

Protocol 1: Analysis of Apoptosis Induction using Annexin V and Propidium Iodide

This protocol details the steps to quantify apoptosis in a cell line (e.g., Jurkat) treated with **Bayer-18**.

Materials:

- **Bayer-18** (dissolved in DMSO)
- Jurkat cells (or other target cell line)
- RPMI-1640 medium with 10% FBS
- Phosphate-Buffered Saline (PBS)
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
- Flow cytometer

Procedure:

- Cell Culture and Treatment:

- Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS at 37°C and 5% CO₂.
- Seed cells at a density of 0.5×10^6 cells/mL in a 24-well plate.
- Treat cells with varying concentrations of **Bayer-18** (e.g., 0, 10, 100, 1000 nM) for 24 hours. Include a vehicle control (DMSO) at the same final concentration as the highest **Bayer-18** treatment.
- Cell Harvesting and Washing:
 - Harvest cells by transferring the cell suspension to a 1.5 mL microcentrifuge tube.
 - Centrifuge at 300 x g for 5 minutes.
 - Discard the supernatant and wash the cells once with 1 mL of cold PBS.
 - Centrifuge again and discard the supernatant.
- Staining:
 - Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
 - Resuspend the cell pellet in 100 μ L of 1X Binding Buffer.
 - Add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide to the cell suspension.
 - Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
 - After incubation, add 400 μ L of 1X Binding Buffer to each tube.
- Flow Cytometry Analysis:
 - Analyze the samples on a flow cytometer within one hour of staining.
 - Use appropriate compensation controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up the instrument.
 - Acquire at least 10,000 events per sample.

- Gate on the cell population based on forward and side scatter properties.
- Analyze the fluorescence of Annexin V-FITC (typically detected in the FL1 channel) and PI (typically detected in the FL3 channel).
- Quantify the percentage of cells in each quadrant: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).

Protocol 2: Measurement of Intracellular STAT4 Phosphorylation

This protocol describes how to measure the inhibition of IL-12-induced STAT4 phosphorylation in human PBMCs by **Bayer-18**.

Materials:

- **Bayer-18** (dissolved in DMSO)
- Human Peripheral Blood Mononuclear Cells (PBMCs), freshly isolated
- RPMI-1640 medium with 10% FBS
- Recombinant Human IL-12
- Phosphate-Buffered Saline (PBS)
- Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
- Permeabilization Buffer (e.g., ice-cold 90% methanol)
- Fluorochrome-conjugated antibodies: anti-CD4 (e.g., PerCP-Cy5.5), anti-pSTAT4 (Y693) (e.g., PE)
- Flow cytometer

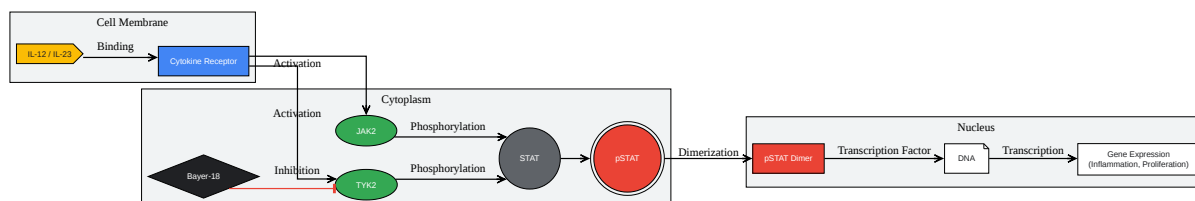
Procedure:

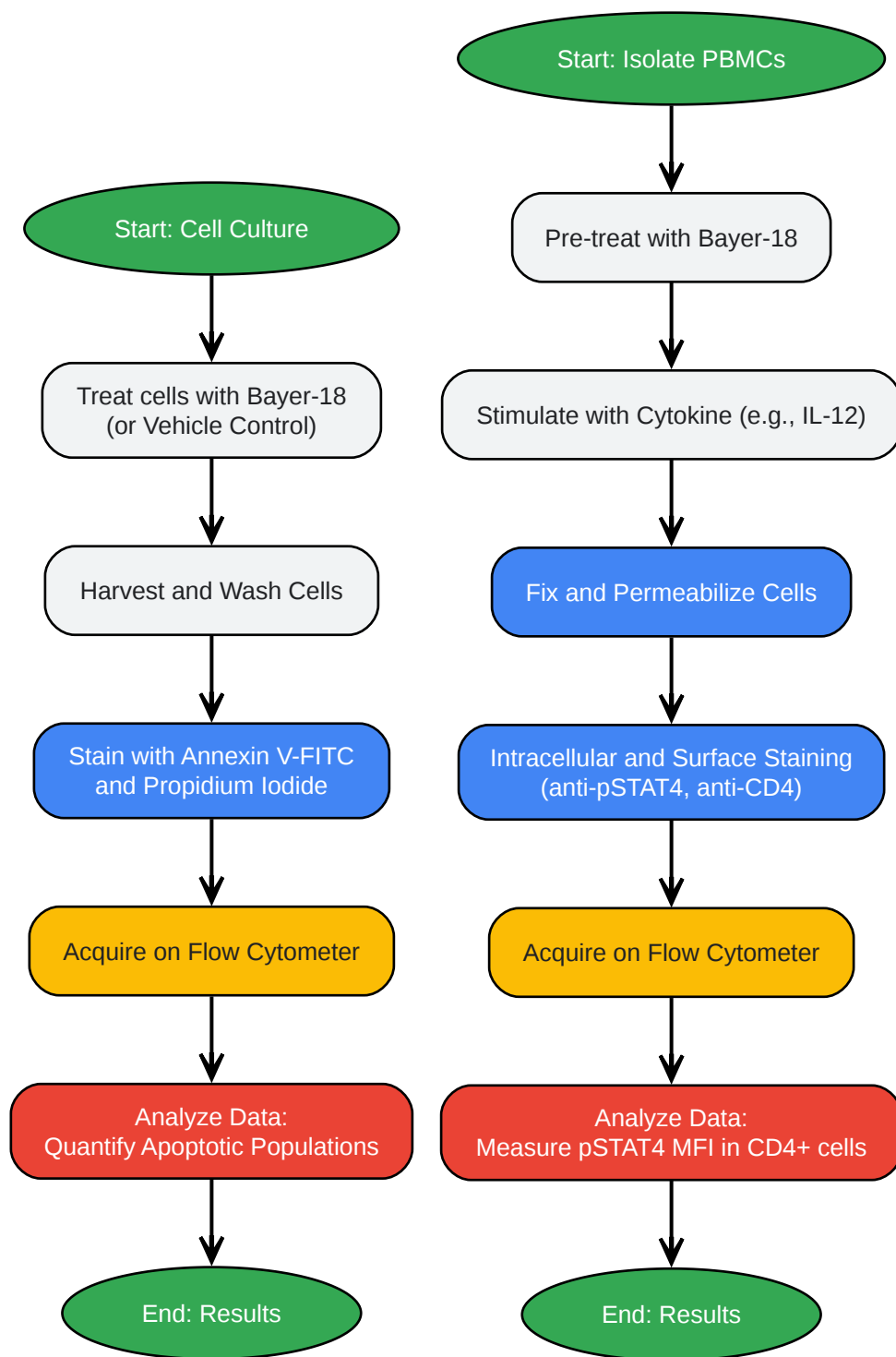
- Cell Preparation and Pre-treatment:

- Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
- Resuspend PBMCs in RPMI-1640 with 10% FBS at a concentration of 1×10^6 cells/mL.
- Pre-treat the cells with varying concentrations of **Bayer-18** (e.g., 0, 1, 10, 100, 1000 nM) for 1 hour at 37°C. Include a vehicle control.
- Cytokine Stimulation:
 - Stimulate the cells with recombinant human IL-12 (e.g., 20 ng/mL final concentration) for 15 minutes at 37°C. Include an unstimulated control.
- Fixation:
 - Immediately after stimulation, stop the reaction by adding an equal volume of Fixation Buffer.
 - Incubate for 10-15 minutes at room temperature.
 - Centrifuge at 500 x g for 5 minutes and discard the supernatant.
- Permeabilization:
 - Gently vortex the cell pellet while adding 1 mL of ice-cold 90% methanol.
 - Incubate on ice for 30 minutes.
 - Wash the cells twice with 1 mL of PBS containing 1% BSA (Staining Buffer).
- Intracellular and Surface Staining:
 - Resuspend the permeabilized cells in 100 μ L of Staining Buffer.
 - Add the anti-CD4 and anti-pSTAT4 antibodies at their predetermined optimal concentrations.
 - Incubate for 30-60 minutes at room temperature in the dark.

- Wash the cells twice with 1 mL of Staining Buffer.
- Flow Cytometry Analysis:
 - Resuspend the final cell pellet in 300-500 μ L of Staining Buffer.
 - Analyze the samples on a flow cytometer.
 - Use appropriate single-color controls for compensation.
 - Gate on the lymphocyte population based on forward and side scatter, then gate on CD4+ T cells.
 - Measure the median fluorescence intensity (MFI) of pSTAT4-PE within the CD4+ T cell population.
 - Calculate the percentage inhibition of pSTAT4 phosphorylation relative to the stimulated vehicle control.

Mandatory Visualizations





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